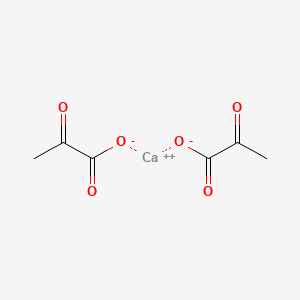

Pyruvic Acid Calcium Salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H6CaO6 |

|---|---|

Molecular Weight |

214.19 g/mol |

IUPAC Name |

calcium;2-oxopropanoate |

InChI |

InChI=1S/2C3H4O3.Ca/c2*1-2(4)3(5)6;/h2*1H3,(H,5,6);/q;;+2/p-2 |

InChI Key |

UZWMCCLZMHPPKW-UHFFFAOYSA-L |

Canonical SMILES |

CC(=O)C(=O)[O-].CC(=O)C(=O)[O-].[Ca+2] |

Origin of Product |

United States |

The Centrality of Pyruvate in Carbon Metabolism

Pyruvic acid, or its conjugate base pyruvate (B1213749), stands at a critical crossroads of central carbon metabolism. researchgate.netnih.gov It is the final product of glycolysis, the near-universal pathway for breaking down glucose. promegaconnections.comnih.gov This three-carbon molecule links the initial breakdown of carbohydrates in the cytoplasm to the energy-producing powerhouses of the cell, the mitochondria. promegaconnections.comlibretexts.org

In the presence of oxygen, pyruvate is transported into the mitochondrial matrix. promegaconnections.comkhanacademy.org There, it undergoes oxidative decarboxylation, a reaction catalyzed by the pyruvate dehydrogenase complex, to form acetyl-CoA. libretexts.orgaatbio.compsu.edu This conversion is a crucial preparatory step for the citric acid cycle (also known as the Krebs cycle), a series of reactions that generate high-energy electron carriers (NADH and FADH2). promegaconnections.comkhanacademy.orgpsu.edu These carriers, in turn, fuel the electron transport chain and oxidative phosphorylation, the primary mechanism for ATP production in aerobic respiration. khanacademy.orglumenlearning.com

Beyond its role as a primary fuel source, pyruvate is a versatile metabolic intermediate. It can be converted back to carbohydrates through gluconeogenesis, transformed into fatty acids, or used to synthesize the amino acid alanine (B10760859). byjus.comwikipedia.org In anaerobic conditions, when oxygen is scarce, pyruvate can be fermented into lactate (B86563) or ethanol (B145695), a process that regenerates NAD+ to allow glycolysis to continue producing a small amount of ATP. promegaconnections.comwikipedia.org This metabolic flexibility underscores pyruvate's essentiality in maintaining cellular energy homeostasis and providing the building blocks for various biomolecules. promegaconnections.commetwarebio.com

The Biological Imperative of Calcium and the Rationale for Salt Formulation

Calcium (Ca²⁺) is the most abundant mineral in the human body and a ubiquitous signaling molecule essential for a vast array of physiological processes. consensus.appnumberanalytics.com Its functions extend far beyond its well-known structural role in bones and teeth. wikipedia.orgslideshare.net

As a second messenger, calcium is pivotal in signal transduction pathways that regulate nearly every aspect of cellular life. wikipedia.orgcusabio.comnews-medical.net Fluctuations in intracellular calcium concentrations trigger a cascade of events, including muscle contraction, neurotransmitter release, gene transcription, and cell proliferation. consensus.appnumberanalytics.comwikipedia.org In neurons, for instance, the influx of calcium ions is critical for synaptic transmission. numberanalytics.comnih.gov Furthermore, calcium ions can act as cofactors for numerous enzymes and are vital for maintaining the potential difference across excitable cell membranes. wikipedia.org

The formulation of pyruvic acid as a calcium salt is based on several rationales. From a chemical standpoint, creating a salt can improve the stability and handling of the parent compound. In a biological context, combining pyruvate (B1213749) with calcium provides two molecules with significant physiological roles. Calcium salts are commonly used as nutritional supplements to address calcium deficiencies and support bone health. rxlist.comwebmd.commayoclinic.org The elemental calcium in these salts is what the body absorbs and utilizes. mayoclinic.org Different calcium salts have varying amounts of elemental calcium and different absorption characteristics. For example, calcium carbonate is 40% elemental calcium by weight, while calcium lactate (B86563) contains 13%. wikipedia.org The choice of a specific salt form, such as pyruvate, can be influenced by factors like bioavailability and the potential for synergistic biological effects.

Academic Research Trajectories for Pyruvic Acid Calcium Salt

Pyruvate as a Glycolytic End Product and Tricarboxylic Acid (TCA) Cycle Precursor

Under aerobic conditions, meaning in the presence of oxygen, pyruvate is transported into the mitochondria. lumenlearning.comlibretexts.org There, it serves as a critical link to the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle or citric acid cycle. libretexts.orgteachmephysiology.com This transition is a crucial step in maximizing the energy yield from glucose. nih.gov

Aerobic Respiration and Acetyl-CoA Formation

In the mitochondrial matrix, pyruvate undergoes a significant transformation before it can enter the TCA cycle. libretexts.orgpressbooks.pub Through a process called oxidative decarboxylation, catalyzed by the pyruvate dehydrogenase complex (PDC), a multi-enzyme complex, pyruvate is converted into a two-carbon acetyl group. ccbcmd.edulibretexts.org This reaction involves the removal of one carbon atom from the three-carbon pyruvate molecule in the form of carbon dioxide (CO2). lumenlearning.comlibretexts.org

Anaplerotic Reactions and Oxaloacetate Replenishment

The TCA cycle is not only a catabolic pathway for energy production but also a source of precursors for various biosynthetic pathways, a characteristic known as being amphibolic. vedantu.com Intermediates of the TCA cycle can be drawn off for the synthesis of molecules such as amino acids and heme. To maintain the integrity and function of the TCA cycle, these intermediates must be replenished through what are known as anaplerotic reactions, a term meaning 'to fill up'. wikipedia.org

Pyruvate plays a central role in these replenishment reactions. One of the most important anaplerotic reactions is the conversion of pyruvate to oxaloacetate, a key intermediate in the TCA cycle. wikipedia.orgnih.gov This reaction is catalyzed by the enzyme pyruvate carboxylase, which is activated by acetyl-CoA, signaling a need for more oxaloacetate to condense with the available acetyl-CoA. wikipedia.org Other anaplerotic pathways involving pyruvate include its conversion to malate (B86768), another TCA cycle intermediate, by the malic enzyme. vedantu.com These reactions are vital for maintaining the concentration of TCA cycle intermediates, ensuring the continued operation of this central metabolic hub for both energy production and biosynthesis. wikipedia.orgfiveable.me

Pyruvate in Anaerobic Metabolic Pathways

In the absence of oxygen, or under anaerobic conditions, the fate of pyruvate diverges from the aerobic pathway of entering the TCA cycle. libretexts.orgsavemyexams.com Without oxygen to act as the final electron acceptor in the electron transport chain, the NADH produced during glycolysis cannot be reoxidized to NAD+. savemyexams.com This would lead to a depletion of NAD+, halting glycolysis and, consequently, ATP production. libretexts.org To circumvent this, organisms employ fermentation processes to regenerate NAD+ from NADH, allowing glycolysis to continue as the primary source of ATP. libretexts.orgkhanacademy.org Pyruvate serves as the key substrate in these fermentation pathways. jackwestin.com

Lactate (B86563) Fermentation Pathways

In many animal cells, particularly muscle cells during strenuous exercise, and in certain bacteria, pyruvate is converted to lactate in a process called lactate fermentation. libretexts.orglibretexts.org This single-step reaction is catalyzed by the enzyme lactate dehydrogenase, which facilitates the transfer of electrons from NADH to pyruvate, thereby regenerating NAD+. savemyexams.com While this process allows for the rapid production of ATP through glycolysis in oxygen-deprived conditions, the accumulation of lactate can contribute to muscle fatigue. nih.govwikipedia.org The lactate produced can be transported to the liver and converted back to pyruvate or glucose in the Cori cycle. libretexts.org

Ethanol (B145695) Fermentation Pathways

In other organisms, such as yeast and some plants, pyruvate undergoes ethanol fermentation. libretexts.orgkhanacademy.org This is a two-step process. libretexts.org First, pyruvate is decarboxylated to acetaldehyde (B116499) by the enzyme pyruvate decarboxylase, releasing carbon dioxide. libretexts.orgwikipedia.org In the second step, acetaldehyde is reduced to ethanol by the enzyme alcohol dehydrogenase, a reaction that also oxidizes NADH to NAD+. khanacademy.orgjackwestin.com This regeneration of NAD+ is crucial for the continuation of glycolysis in these organisms under anaerobic conditions. khanacademy.org This process is the basis for the production of alcoholic beverages and the rising of bread dough. wikipedia.org

Pyruvate in Amino Acid Biosynthesis and Metabolism

Pyruvate is not only a central molecule in energy metabolism but also a key precursor for the synthesis of several amino acids. wikipedia.orgontosight.ai The carbon skeleton of pyruvate can be used to construct the backbone of certain amino acids through transamination reactions. jove.com In these reactions, an amino group is transferred from an existing amino acid, often glutamate (B1630785), to pyruvate. jove.com

Alanine (B10760859) Synthesis Pathways

Pyruvic acid is a pivotal intermediate in cellular metabolism, serving as a direct precursor for the synthesis of the non-essential amino acid L-alanine. The primary mechanism for this conversion is a transamination reaction, a readily reversible process that links carbohydrate and amino acid metabolism. wikipedia.org This reaction is predominantly catalyzed by the enzyme alanine transaminase (ALT), also known as glutamate-pyruvate transaminase (GPT). nih.govagriculturejournals.cz

In this pathway, the amino group from a donor molecule, most commonly glutamate, is transferred to pyruvate. ontosight.ai This process yields L-alanine and regenerates α-ketoglutarate, which can then re-enter the citric acid cycle or other metabolic pathways. wikipedia.org The reaction is dependent on the coenzyme pyridoxal (B1214274) 5'-phosphate (PLP), a derivative of vitamin B6, which acts as an intermediate carrier of the amino group. agriculturejournals.cz

The synthesis of alanine from pyruvate can be summarized in a two-step process. First, glutamate is formed from α-ketoglutarate, ammonia (B1221849), and NADH by glutamate dehydrogenase. Subsequently, the amino group of glutamate is transferred to pyruvate by an aminotransferase, producing alanine and regenerating α-ketoglutarate. wikipedia.org This direct link to glycolysis, through pyruvate, and the citric acid cycle makes alanine synthesis a crucial process for managing nitrogen balance and inter-organ carbon transport. wikipedia.orgnih.gov Under fasting conditions, alanine derived from muscle protein breakdown is transported to the liver, where it is converted back to pyruvate and utilized for glucose synthesis via gluconeogenesis. wikipedia.orgnih.gov

Some microorganisms possess alternative pathways for alanine synthesis. For instance, certain bacteria and archaea can utilize alanine dehydrogenase to directly convert pyruvate to alanine, using ammonia as the amino group donor. ontosight.ai

Precursor for Industrial Production of Specific Amino Acids (e.g., L-Tyrosine, L-Tryptophan)

The central metabolic position of pyruvate makes it a valuable starting material for the industrial-scale biotechnological production of several amino acids.

L-Tyrosine: One of the key industrial methods for synthesizing L-tyrosine involves an enzymatic reaction utilizing pyruvate. wikipedia.org Specifically, the enzyme tyrosine phenol-lyase catalyzes the conversion of phenol (B47542), pyruvate, and ammonia into L-tyrosine. nih.govjmb.or.kr This biocatalytic approach is an alternative to traditional methods like extraction from protein hydrolysates and is favored for its use of biomass feedstocks under environmentally favorable conditions. nih.gov Research has focused on developing efficient fed-batch bioreactor systems to maximize the yield of L-tyrosine from pyruvate and other substrates. For example, a system using a thermostable tyrosine phenol-lyase from Symbiobacterium toebii has been shown to produce high concentrations of L-tyrosine by continuously feeding phenol and sodium pyruvate. jmb.or.krkoreascience.kr

L-Tryptophan: Pyruvate is a critical precursor for the microbial fermentation of L-tryptophan, primarily using engineered strains of Escherichia coli. nih.govresearchgate.net L-tryptophan biosynthesis is a complex process that draws from central metabolic pathways. Phosphoenolpyruvate (B93156) (PEP), a direct precursor to pyruvate, is a key starting material for the shikimate pathway, which produces the aromatic amino acids, including tryptophan. nih.govmdpi.com Metabolic engineering strategies often focus on optimizing the carbon flux from central metabolism towards tryptophan production. This can involve inactivating pathways that consume PEP, such as the conversion of PEP to pyruvate by pyruvate kinase, to increase the availability of this crucial precursor. researchgate.netmdpi.com Furthermore, ensuring a balanced supply of other precursors derived from the central metabolic pathway, including pyruvate itself for cellular energy and other biosynthetic needs, is essential for achieving high yields of L-tryptophan. nih.gov

Pyruvate in Lipid and Carbohydrate Metabolic Regulation

Modulation of Fatty Acid Metabolism by Calcium Pyruvate

Pyruvate and its calcium salt play a significant role in modulating fatty acid metabolism, primarily through their influence on mitochondrial function and the activity of key metabolic enzymes. The entry of pyruvate into the mitochondria is a critical juncture for cellular energy metabolism, influencing the balance between carbohydrate and fatty acid oxidation. researchgate.net

Research indicates that inhibiting the transport of pyruvate into the mitochondria can lead to an increase in fatty acid oxidation. nih.gov This suggests a reciprocal relationship where the availability of pyruvate for mitochondrial oxidation can dictate the rate at which fatty acids are utilized as an energy source. When mitochondrial pyruvate transport is blocked, the cell compensates by upregulating the breakdown of fatty acids to meet its energy demands. nih.govnih.gov

The interplay between pyruvate availability and calcium signaling can thus fine-tune the balance between carbohydrate and fatty acid metabolism to adapt to varying physiological conditions and nutrient availability. nih.govahajournals.org

Gluconeogenesis Pathways Involving Pyruvate

Gluconeogenesis is the metabolic pathway responsible for the synthesis of glucose from non-carbohydrate precursors, and pyruvate is a primary starting point for this process. adpcollege.ac.inpressbooks.pub This pathway is crucial for maintaining blood glucose levels during periods of fasting, starvation, or intense exercise, particularly for tissues like the brain that rely heavily on glucose for energy. pressbooks.pubwikipedia.orgnih.gov While gluconeogenesis shares several enzymes with glycolysis, it is not simply the reverse process, as it bypasses the three irreversible steps of glycolysis using a distinct set of enzymes. adpcollege.ac.innih.gov

The gluconeogenic pathway from pyruvate begins in the mitochondria:

Carboxylation of Pyruvate: The first key step is the conversion of pyruvate to oxaloacetate. This reaction is catalyzed by the enzyme pyruvate carboxylase, which requires biotin (B1667282) as a cofactor and is allosterically activated by high levels of acetyl-CoA, a signal that fatty acid oxidation is occurring. wikipedia.orgnih.govnih.gov This step consumes one molecule of ATP. wikipedia.org

Transport of Oxaloacetate: Since oxaloacetate cannot directly cross the mitochondrial membrane, it is first reduced to malate by mitochondrial malate dehydrogenase. Malate is then transported into the cytosol and re-oxidized back to oxaloacetate by cytosolic malate dehydrogenase. wikipedia.org

Conversion to Phosphoenolpyruvate (PEP): In the cytosol, oxaloacetate is converted to phosphoenolpyruvate (PEP) by the enzyme phosphoenolpyruvate carboxykinase (PEPCK). adpcollege.ac.innih.gov This reaction involves the hydrolysis of a molecule of guanosine (B1672433) triphosphate (GTP). adpcollege.ac.in

Substrates like lactate and certain amino acids (glucogenic amino acids) can be converted to pyruvate and subsequently enter the gluconeogenesis pathway. nih.govwikipedia.orgnih.gov

Influence on Glucose Uptake in Cellular Systems

The influence of pyruvate on cellular glucose uptake is complex and appears to be context-dependent, with studies reporting both decreases and increases in glucose uptake under different experimental conditions.

Some research suggests that prolonged treatment with pyruvate can lead to a reduction in glucose uptake. In one study, treating myotubes with pyruvate for 72 hours resulted in a decrease in both basal and insulin-stimulated glucose uptake. researchgate.net This was accompanied by a reduction in the levels of glycolytic enzymes and the glucose transporter GLUT4. researchgate.net This suggests that under conditions of high pyruvate availability, cells may downregulate their capacity for glucose uptake and glycolysis.

Conversely, other studies indicate that disrupting the mitochondrial uptake of pyruvate can paradoxically lead to increased glucose uptake. In mice with a skeletal muscle-specific deletion of the mitochondrial pyruvate carrier (MPC), there was an observed increase in muscle glucose uptake and whole-body insulin (B600854) sensitivity. elifesciences.org This suggests that when the ability to oxidize pyruvate in the mitochondria is impaired, the muscle may compensate by increasing its uptake of glucose, which is then likely diverted to other metabolic fates such as lactate production. elifesciences.org

Furthermore, acute activation of pyruvate dehydrogenase (PDH), the enzyme that converts pyruvate to acetyl-CoA for oxidation, has been shown to increase glucose oxidation but does not necessarily change insulin-stimulated glucose uptake in muscle. physiology.org This indicates that the flux of pyruvate into oxidative pathways can be uncoupled from the rate of glucose transport into the cell.

The transport of glucose into pancreatic beta cells by the GLUT-2 transporter and its subsequent metabolism to pyruvate is a key step in insulin secretion. researchgate.net The ATP generated from pyruvate's entry into the TCA cycle and oxidative phosphorylation triggers the release of insulin, which in turn promotes glucose uptake in peripheral tissues like muscle and fat. researchgate.net Therefore, while pyruvate itself may have direct effects on glucose uptake machinery, its central role in energy metabolism also indirectly influences systemic glucose homeostasis.

Antioxidant and Redox Homeostasis Mechanisms Mediated by Pyruvate

Pyruvate is recognized for its significant antioxidant properties, contributing to cellular redox homeostasis through both direct and indirect mechanisms. researchgate.netfrontiersin.org Redox homeostasis refers to the balance between oxidants (reactive species) and antioxidants within a cell, which is crucial for normal physiological function. mdpi.comfrontiersin.org

Direct Antioxidant Activity: Pyruvate can directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS) in non-enzymatic reactions. It is particularly effective at detoxifying hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻). researchgate.net In these reactions, pyruvate undergoes oxidative decarboxylation, yielding acetate (B1210297) and carbon dioxide, thereby neutralizing the harmful reactive species. researchgate.net This direct scavenging activity provides an immediate line of defense against oxidative stress.

Indirect Antioxidant Mechanisms: Pyruvate's role in central metabolism indirectly supports the cell's antioxidant capacity. Its metabolism influences the levels of key reducing equivalents, such as NADH and NADPH, which are vital for maintaining the reduced state of cellular antioxidants. researchgate.netnih.gov

NADPH Production: Pyruvate metabolism can enhance the pool of NADPH. researchgate.net NADPH is the primary reducing agent for glutathione (B108866) reductase, the enzyme that regenerates the reduced form of glutathione (GSH) from its oxidized state (GSSG). mdpi.comnih.gov GSH is a major intracellular antioxidant, essential for the detoxification of peroxides by glutathione peroxidase and for protecting protein thiol groups from oxidation. frontiersin.orgmdpi.com By contributing to NADPH levels, pyruvate helps maintain a high GSH/GSSG ratio, a key indicator of a healthy cellular redox state. researchgate.net

Mitochondrial Redox State: As a primary fuel for the mitochondria, pyruvate metabolism is central to the production of ATP and the maintenance of mitochondrial redox balance. researchgate.netfrontiersin.org While the electron transport chain is a major source of ROS production, a well-functioning mitochondrial metabolism, supported by adequate pyruvate supply, is essential for controlling excessive ROS leakage. frontiersin.org

Impact on Cellular Reduced Glutathione Levels

Pyruvate and its metabolic activities can indirectly support and enhance the cellular levels of reduced glutathione (GSH), a critical endogenous antioxidant. drugbank.com While pyruvate itself is not a direct precursor for glutathione synthesis, its metabolism influences the availability of key cofactors required for maintaining the GSH pool. researchgate.net One of the primary ways pyruvate supports GSH levels is by increasing the formation of NADPH. researchgate.net

The metabolism of pyruvate can lead to an increase in Krebs cycle intermediates, such as malate and oxaloacetate. researchgate.net This anaplerotic function can divert glycolytic flux into the pentose (B10789219) phosphate (B84403) pathway, a major source of cellular NADPH. researchgate.net NADPH is the essential reducing equivalent for the enzyme glutathione reductase, which catalyzes the reduction of oxidized glutathione (GSSG) back to its reduced, active form (GSH). researchgate.netbiorxiv.org By bolstering the NADPH pool, pyruvate metabolism helps maintain a high GSH/GSSG ratio, which is crucial for cellular redox homeostasis and antioxidant defense. researchgate.netphysiology.org

Table 2: Effect of Pyruvate on Glutathione Levels in Different Cell Types

| Cell Type/Tissue | Condition | Effect of Pyruvate | References |

|---|---|---|---|

| Renal Slices | Myoglobin-induced toxicity | Preserved higher total glutathione levels, prevented GSSG accumulation | oup.com |

| H9c2 Cardiac Cells | Phenylephrine-induced stress | Increased total glutathione and reduced GSH levels | biologists.com |

| Human Neuroblastoma Cells | Hydrogen peroxide-induced stress | Protected against GSH depletion | nih.gov |

| Human Fibroblasts | Oxidative Stress | Protected against GSH depletion | nih.gov |

Interplay with Cellular Redox Processes

The fate of pyruvate, whether it is converted to lactate in the cytoplasm or oxidized in the mitochondria, directly modulates the cytosolic and mitochondrial NAD⁺/NADH ratios. elifesciences.orgnih.gov An increase in pyruvate can shift the LDH equilibrium towards lactate production, thereby increasing the NAD⁺/NADH ratio. frontiersin.orgresearchgate.net This shift in the redox state can have widespread effects on cellular metabolism and signaling. For instance, a higher NAD⁺/NADH ratio can stimulate glycolysis by providing the necessary NAD⁺ for the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) step. nih.gov

Furthermore, the cellular redox state, influenced by pyruvate metabolism, can impact ROS production. physiology.org By reducing the availability of free cytosolic NADH, which is a substrate for membrane-associated NADH oxidase, pyruvate can inhibit the formation of ROS. physiology.org This provides an indirect antioxidant mechanism in addition to its direct ROS scavenging activity. The interplay between pyruvate metabolism and the NAD⁺/NADH ratio is also crucial for biosynthetic processes. A reduced cellular redox state (lower NAD⁺/NADH ratio) resulting from increased mitochondrial pyruvate import has been shown to suppress the biosynthesis of amino acids derived from the TCA cycle, ultimately affecting protein synthesis and cell growth. elifesciences.orgnih.gov Therefore, the metabolic decisions surrounding pyruvate are central to maintaining cellular redox balance and dictating cellular fate. metwarebio.comnih.gov

Molecular Mechanisms and Cellular Interactions of this compound

This article explores the intricate molecular behaviors of this compound in aqueous environments, focusing on its ionic speciation, complex formation, and aggregation phenomena. The content herein is based on detailed scientific research into the physicochemical properties of this compound.

Production and Biosynthesis Methodologies for Pyruvate and Its Calcium Salt

Biotechnological Production Routes for Pyruvate (B1213749)

The biological production of pyruvate primarily relies on harnessing the metabolic capabilities of microorganisms. mdpi.commdpi.comresearchgate.net Strategies are centered on enhancing the natural glycolytic pathway, where glucose is converted to pyruvate, while simultaneously blocking or downregulating pathways that consume pyruvate. mdpi.comasm.orgnih.gov This approach forces the cell to accumulate and secrete the target compound. asm.orgnih.gov

Direct fermentation is a widely used method for pyruvate production, employing various microorganisms that have been either naturally selected or genetically engineered for high-yield accumulation. nih.govencyclopedia.pub

Escherichia coli : As a well-characterized model organism, E. coli is a popular choice for metabolic engineering to produce pyruvate. nih.govmdpi.commdpi.com Wild-type E. coli does not naturally accumulate significant amounts of pyruvate. mdpi.com However, through genetic modifications, researchers have developed recombinant strains capable of high-titer pyruvate production. nih.govresearchgate.net For instance, engineered E. coli strains have achieved pyruvate concentrations of up to 90 g/L. nih.gov

Yeast : Various yeast species are effective pyruvate producers. nih.gov Saccharomyces cerevisiae, commonly known as baker's yeast, has been engineered to produce pyruvate, with one evolved strain achieving a concentration of 135 g/L. nih.gov Another notable yeast, Yarrowia lipolytica, has demonstrated the ability to produce over 61 g/L of pyruvate from glycerol (B35011). mdpi.com This yeast is particularly advantageous due to its ability to utilize a variety of carbon sources. nih.govresearchgate.net Candida glabrata is also a principal microbe used for pyruvate production, with strains capable of accumulating up to 82 g/L. mdpi.com

Yarrowia lipolytica : This oleaginous yeast is recognized for its robust metabolic network, making it an excellent candidate for genetic manipulation to steer metabolic flow towards pyruvate. nih.govencyclopedia.pub Researchers have successfully engineered Y. lipolytica to achieve high yields, with one study reporting a production of 110.4 g/L in a scaled-up fermentation process using glycerol as the carbon source. nih.gov

| Microorganism | Substrate | Pyruvate Titer (g/L) | Yield (g/g) |

|---|---|---|---|

| Escherichia coli TC44 | Glucose | 66.0 | 0.75 |

| Escherichia coli ALS929 | Glucose/Acetate (B1210297) | 90.0 | 0.68 |

| Saccharomyces cerevisiae (evolved strain) | Glucose | 135.0 | 0.54 |

| Yarrowia lipolytica (thiamine-auxotroph) | Glycerol | 61.3 | 0.71 |

| Yarrowia lipolytica ZSGP | Glycerol | 110.4 | N/A |

| Candida glabrata (PDC disruptant) | Glucose | 82.0 | 0.55 |

The core of enhancing microbial pyruvate production lies in sophisticated strain development, which combines classical mutation and selection with modern metabolic engineering techniques. mdpi.commdpi.comresearchgate.net The primary goal is to redirect carbon flux towards pyruvate by eliminating competing metabolic pathways. asm.orgnih.gov

To boost pyruvate accumulation, genetic modifications are aimed at inactivating enzymes that convert pyruvate into other products like lactate (B86563), acetate, and ethanol (B145695). nih.govnih.gov For example, in E. coli, inactivating pathways that lead to acetate and lactate formation is a common strategy. nih.gov In yeast, a key target for disruption is the pyruvate decarboxylase (PDC) enzyme, which channels pyruvate towards ethanol production. mdpi.com Disrupting the PDC gene in C. glabrata led to a significant increase in pyruvate accumulation (82 g/L) and a reduction in ethanol formation. mdpi.com Similarly, researchers have developed E. coli strains with up to 95% of the maximum theoretical yield by identifying and deleting multiple genes that divert carbon away from pyruvate. glbrc.org

Modulating the expression of specific genes is a critical strategy for optimizing pyruvate production. This involves both the knockout of genes in competing pathways and the overexpression of genes that can enhance metabolic efficiency.

ldhA : The lactate dehydrogenase gene, ldhA, encodes the enzyme that converts pyruvate to lactate. nih.govmdpi.com Inactivating or deleting this gene is a fundamental step in preventing lactate formation and redirecting carbon flux towards pyruvate accumulation in many bacteria, including E. coli. nih.govnih.govnih.gov This modification is crucial for achieving high pyruvate yields under fermentation conditions. nih.govencyclopedia.pub

udhA and noxE : These genes are involved in managing the cellular redox balance (NADH/NAD+ ratio), which is critical for sustaining high glycolytic flux. The udhA gene encodes a soluble transhydrogenase, while the noxE gene from Lactococcus lactis encodes a water-forming NADH oxidase. mdpi.com Overexpression of noxE and udhA in an engineered S. cerevisiae strain improved the pyruvate titer to 75 g/L by facilitating the reoxidation of NADH to NAD+, a necessary cofactor for glycolysis. mdpi.com

atpA : This gene is part of the F₀F₁-ATPase complex, which is responsible for generating ATP through oxidative phosphorylation. Introducing a mutation in atpA can uncouple cell growth from energy production, leading to an increased rate of glycolysis. mdpi.com An E. coli strain with an atpA mutation demonstrated a significant increase in the volumetric rate of pyruvate formation and achieved a concentration of over 31 g/L. mdpi.commdpi.com

aceE : This gene encodes a subunit of the pyruvate dehydrogenase (PDH) complex, which catalyzes the conversion of pyruvate to acetyl-CoA, the entry point into the TCA cycle. mdpi.compnas.orguga.edu Deleting or creating mutations in the genes of the PDH complex, such as aceE, is a common and effective strategy to block the primary route of pyruvate consumption, thereby forcing its accumulation. asm.orgnih.govmdpi.comuga.edu

| Gene Target | Function of Encoded Protein | Engineering Strategy | Effect on Pyruvate Production |

|---|---|---|---|

| ldhA | Lactate Dehydrogenase | Deletion/Inactivation | Blocks conversion of pyruvate to lactate, increasing pyruvate accumulation. nih.govnih.gov |

| udhA | Soluble Transhydrogenase | Overexpression | Helps regenerate NAD+, improving glycolytic flux and pyruvate yield. mdpi.com |

| noxE | NADH Oxidase | Heterologous Expression | Regenerates NAD+ to sustain high rates of glycolysis, boosting pyruvate titer. mdpi.com |

| atpA | F1-ATPase Alpha Subunit | Mutation | Uncouples ATP production from growth, enhancing glycolytic rate and pyruvate formation. mdpi.commdpi.com |

| aceE | Pyruvate Dehydrogenase E1 Component | Deletion/Inactivation | Prevents conversion of pyruvate to acetyl-CoA, redirecting flux to pyruvate accumulation. asm.orgnih.gov |

Enzymatic bioconversion represents a more direct approach to pyruvate synthesis, typically involving a single step catalyzed by purified enzymes or whole cells containing the desired enzyme. nih.govresearchgate.netencyclopedia.pub One method involves the oxidation of lactate to pyruvate. For example, Acetobacter species have been used to oxidize D-lactate to produce approximately 20 g/L of pyruvate. nih.govencyclopedia.pub However, the higher cost of D-lactate can make this process less commercially viable. nih.govencyclopedia.pub Another enzymatic route is the oxidation of the more readily available L-lactate using glycolate (B3277807) oxidase. nih.govencyclopedia.pub More novel approaches have explored the synthesis of pyruvic acid from acetaldehyde (B116499) and carbon dioxide using the reverse reaction of pyruvate decarboxylase. researchgate.net

Resting cell fermentation utilizes non-growing microbial cells to carry out specific bioconversions. nih.govencyclopedia.pub In this method, cells are first cultivated to a high density, then harvested and resuspended in a medium containing the substrate (e.g., glucose) but lacking essential nutrients for growth, such as a nitrogen source. nih.govencyclopedia.pub This state of metabolic activity without proliferation channels the substrate almost exclusively towards product formation. Microorganisms like Acinetobacter sp. and Debaryomyces cerevisiae have been employed in resting cell processes to produce pyruvate. nih.govencyclopedia.pub While this method can be faster than traditional fermentation, it involves additional steps like cell cultivation and separation. nih.gov

Optimization of Fermentation Conditions for Pyruvate Yield

Carbon Source Utilization

The selection of an appropriate carbon source is fundamental to efficient pyruvate production. Various substrates have been investigated for their efficacy in supporting microbial growth and directing metabolic flux towards pyruvate accumulation.

Glucose: As a readily metabolizable sugar, glucose is a commonly used carbon source for pyruvate fermentation. nih.gov Many microbial strains, including genetically engineered Escherichia coli and various yeasts, have been optimized to convert glucose to pyruvate with high efficiency. nih.gov For instance, some engineered E. coli strains have achieved pyruvate yields as high as 0.87 grams per gram of glucose. nih.gov

Lactic Acid: Certain microorganisms, such as Pseudomonas stutzeri, can utilize D/L-lactate as a substrate for pyruvate production. mdpi.com This biotransformation can be highly efficient, with reported yields of up to 0.98 grams of pyruvate per gram of lactate. mdpi.comresearchgate.net

Whey: A byproduct of the dairy industry, whey is rich in lactose, which can be fermented to produce valuable chemicals like lactic acid, a precursor for pyruvate. researchgate.net Utilizing whey as a raw material presents a dual benefit of waste valorization and sustainable chemical production. researchgate.net

| Carbon Source | Microorganism Example | Reported Yield (g/g) | Reference |

| Glucose | E. coli (engineered) | 0.87 | nih.gov |

| Glycerol | E. coli | Beneficial for productivity | nih.gov |

| D/L-Lactate | Pseudomonas stutzeri | 0.98 | mdpi.comresearchgate.net |

| Whey (Lactose) | Lactic acid bacteria | (Used for lactic acid precursor) | researchgate.net |

Nitrogen Source and Osmotic Stress Mitigation Strategies

The choice and concentration of the nitrogen source significantly impact cell growth and pyruvate accumulation. researchgate.net Peptone has been identified as a favorable nitrogen source for pyruvate production in some yeast strains, while yeast extract can inhibit accumulation. researchgate.net The carbon-to-nitrogen (C:N) ratio is a critical parameter, and maintaining an appropriate balance is essential for maximizing yield. researchgate.net In some cases, supplementing the culture with additional nitrogen during a fed-batch process can restore cell growth and pyruvate production. researchgate.net

Osmotic stress, often caused by high substrate concentrations, can negatively affect microbial performance. Strategies to mitigate this include the development of osmotic stress-resistant mutant strains. For example, an osmotic stress-resistant mutant of Yarrowia lipolytica demonstrated enhanced pyruvate production. nih.gov

pH and Temperature Control during Fermentation

Temperature also plays a critical role, with optimal values varying between different microbial strains. Research on E. coli has indicated that a temperature of 32°C can be favorable for pyruvate production. nih.gov For Pseudomonas stutzeri, a temperature of 30°C was found to be optimal. mdpi.comresearchgate.net Precise temperature control is typically achieved using heating elements and cooling jackets within the bioreactor. laboao.com

| Parameter | Optimal Value (Example) | Microorganism | Reference |

| pH | 7.0 | E. coli | nih.gov |

| pH | 8.0 | Pseudomonas stutzeri | researchgate.net |

| Temperature | 32°C | E. coli | nih.gov |

| Temperature | 30°C | Pseudomonas stutzeri | mdpi.comresearchgate.net |

Fed-Batch and Continuous Culture Operations

The mode of operation for the fermentation process significantly influences productivity and final product concentration.

Fed-batch culture is a widely used strategy to achieve high cell densities and product titers. wikipedia.org In this approach, nutrients are fed to the bioreactor during cultivation, which helps to control substrate concentration, avoid overflow metabolism, and prolong the production phase. wikipedia.orgmicrobenotes.com Fed-batch strategies have been successfully applied to pyruvate production using recombinant E. coli, achieving final concentrations of around 40 g/L in 36 hours. researchgate.net

Continuous culture , where fresh medium is continuously added and culture broth is simultaneously removed, offers the potential for steady-state operation and consistent product quality. microbenotes.com While less common for pyruvate production, chemostat (a type of continuous culture) experiments with engineered E. coli have demonstrated high pyruvate yields from glucose. researchgate.net

Calcium Salt Formation in Biotechnological Processes

Following the fermentation process, the recovery and purification of pyruvic acid are essential steps. One common method for isolating organic acids from fermentation broths is through the formation of their calcium salts, which often have lower solubility, facilitating their separation. mdpi.com

Neutralization with Calcium Carbonate (CaCO₃) for Salt Precipitation

The formation of pyruvic acid calcium salt is typically achieved by neutralizing the pyruvic acid in the fermentation broth with a calcium source. Calcium carbonate (CaCO₃) is a frequently used neutralizing agent due to its low cost and effectiveness in raising the pH. researchgate.net As the pH of the solution increases, the pyruvic acid is converted to its pyruvate anion, which then reacts with the calcium ions (Ca²⁺) to form calcium pyruvate. Due to the poor solubility of calcium pyruvate in water, it precipitates out of the solution, allowing for its collection through filtration or centrifugation. researchgate.net This precipitation method is a traditional approach for the recovery of various organic acids. mdpi.com

Acidification for Free Pyruvic Acid Liberation from Calcium Salt

The conversion of this compound back into its free acid form is a critical step in many purification and downstream processing pathways, particularly following its precipitation from fermentation broths. This liberation is typically achieved through an acidification process, which involves the reaction of the calcium salt with a strong acid.

The most common method for this conversion is the reaction of calcium pyruvate with sulfuric acid (H₂SO₄). This process is predicated on a double displacement reaction where the stronger, less volatile sulfuric acid displaces the weaker pyruvic acid from its salt. The reaction proceeds according to the following chemical equation:

(CH₃COCOO)₂Ca + H₂SO₄ → 2CH₃COCOOH + CaSO₄(s)

In this reaction, an aqueous solution or slurry of calcium pyruvate is treated with sulfuric acid. The result is the formation of free pyruvic acid, which remains in the aqueous solution, and calcium sulfate (B86663) (gypsum), which precipitates out due to its low solubility. The solid calcium sulfate can then be separated from the pyruvic acid solution through physical methods such as filtration.

While this method is straightforward in principle, it presents several operational challenges. The process often requires large volumes of sulfuric acid and generates a significant amount of calcium sulfate as a solid waste byproduct, posing environmental disposal concerns. Furthermore, the selectivity of this process can be low, potentially leading to impurities in the final pyruvic acid product.

An alternative approach involves the use of strongly acidic cation exchange resins. In this method, a solution containing calcium pyruvate is passed through a column packed with the resin. The resin exchanges the calcium ions (Ca²⁺) for hydrogen ions (H⁺), effectively converting the calcium pyruvate to free pyruvic acid in the eluate.

Below is a table detailing representative parameters for the acidification of a calcium salt of an organic acid using sulfuric acid, based on analogous processes for organic acid recovery.

| Parameter | Value / Condition | Purpose / Rationale |

| Reactants | Calcium Pyruvate ((CH₃COCOO)₂Ca), Sulfuric Acid (H₂SO₄) | To liberate free pyruvic acid from its calcium salt. |

| Stoichiometric Ratio | ~1:1 (Calcium Salt : Sulfuric Acid) | Ensures complete conversion of the salt to the free acid. A slight excess of acid may be used. |

| Reaction Temperature | 75°C - 85°C | Elevated temperature can increase the reaction rate and help dissolve the initial calcium salt. |

| Post-Reaction Step 1 | Heating to boiling | To encourage the formation of larger, more easily filterable crystals of calcium sulfate. |

| Post-Reaction Step 2 | Filtration | Separation of the precipitated calcium sulfate from the aqueous pyruvic acid solution. |

| Byproduct | Calcium Sulfate (CaSO₄) | A solid waste product that requires proper disposal. |

| Primary Challenge | Waste Generation & Process Selectivity | The formation of a significant gypsum waste stream and the need for further purification of the pyruvic acid. |

Advanced Research Methodologies and Analytical Techniques for Pyruvic Acid Calcium Salt Studies

Spectroscopic Analysis Methods

Spectroscopic methods are indispensable for probing the molecular characteristics of calcium pyruvate (B1213749). These techniques provide detailed insights into its electronic transitions, atomic connectivity, and the nature of its functional groups.

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic absorption properties of pyruvic acid and its salts. The UV spectrum of pyruvic acid in an aqueous solution, which is relevant to the behavior of calcium pyruvate in biological or aqueous systems, displays distinct absorption peaks.

Detailed Research Findings: In aqueous environments, pyruvic acid exhibits a primary absorption peak at approximately 320 nm. rsc.org This peak undergoes a significant blue shift of about 0.43 eV (a 40 nm difference in peak location) when compared to its gas-phase spectrum, which peaks around 360 nm. rsc.orgrsc.org This shift is attributed to the interactions between pyruvic acid and water molecules. The absorption characteristics are also influenced by pH; higher pH levels tend to shift the absorption maximum to lower wavelengths and increase the absorbance across the spectrum. rsc.org Theoretical and experimental studies have explored how the interaction with water molecules affects the n → π* electronic transition, causing the observed blue shift. physicsresjournal.com The photoreactivity of pyruvic acid has also been investigated, with studies indicating that its photolysis can lead to the production of OH radicals. researchgate.net

Table 1: UV Absorption Maxima for Pyruvic Acid Under Various Conditions

| Condition | Absorption Maximum (λmax) | Key Observation |

|---|---|---|

| Gas Phase | ~360 nm | Baseline absorption characteristic. rsc.org |

| Aqueous Solution | ~320 nm | Significant blue shift compared to gas phase. rsc.org |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique used to obtain detailed information about the structure, dynamics, and chemical environment of molecules in solution. For calcium pyruvate, NMR is instrumental in studying the different chemical species that may exist in solution and the kinetics of their hydration.

Detailed Research Findings: ¹H NMR experiments are utilized to investigate the various conformers of pyruvic acid that exist in solution and how their populations change as a function of pH. rsc.orgrsc.org This provides critical information on the speciation of the pyruvate anion. Furthermore, NMR techniques can be used to determine the number of water molecules directly associated with cations in solution, offering insights into the hydration shell of the calcium ion in calcium pyruvate. bohrium.com The versatility of NMR is highlighted by the use of various nuclei. For instance, ³¹P NMR is used to study the kinetics of enzymatic reactions involving pyruvate, such as the one catalyzed by pyruvate kinase. nih.gov Other studies have employed ²³Na, ³⁹K, and ¹⁹F NMR to investigate cationic and energetic alterations in biological systems under stress, where pyruvate plays a protective role. nih.gov This demonstrates the capacity of NMR to probe the interactions of pyruvate and associated cations within complex environments.

Table 2: Applications of NMR Spectroscopy in Pyruvate-Related Studies

| NMR Nucleus | Application | Research Focus |

|---|---|---|

| ¹H | Conformer Speciation | To identify different pyruvic acid conformers in solution and their pH dependence. rsc.orgrsc.org |

| Various (e.g., ¹⁷O) | Cation Hydration | To determine the number of water molecules in the hydration shell of cations. bohrium.com |

| ³¹P | Enzyme Kinetics | To monitor reactions involving phosphorylated species in the presence of pyruvate. nih.gov |

Infrared (IR) spectroscopy is a fundamental technique for the structural characterization of molecules by analyzing their vibrational modes. It is particularly useful for identifying functional groups and probing the bonding within a compound like calcium pyruvate.

Detailed Research Findings: IR spectroscopy provides a molecular fingerprint of calcium pyruvate by revealing the characteristic absorption bands of its functional groups. The technique is sensitive to the bonding between the calcium cation and the pyruvate anion, which occurs through the carboxylate group. Studies on related calcium complexes have shown that IR spectral data can reveal bonding via the C=O groups. researchgate.net For calcium pyruvate, key vibrational bands would include the stretching frequencies of the carboxylate group (COO⁻), the ketone group (C=O), and C-C bonds. Variable-temperature IR spectroscopy can be employed to study processes like dehydration and rehydration by monitoring changes in the O-H stretching vibration bands of water molecules and the associated shifts in the anion's vibrational bands. mdpi.com This allows for the characterization of hydrated forms of calcium pyruvate and their thermal stability.

Table 3: Key Infrared (IR) Vibrational Frequencies for Characterizing Calcium Pyruvate

| Functional Group | Type of Vibration | Typical Wavenumber Range (cm⁻¹) | Significance |

|---|---|---|---|

| O-H (Water of Hydration) | Stretching | 3700–2800 | Indicates the presence and state of hydration. mdpi.com |

| C=O (Ketone) | Stretching | ~1700 | Characteristic of the ketone functional group in the pyruvate moiety. |

| COO⁻ (Carboxylate) | Asymmetric Stretching | 1610–1550 | Confirms the deprotonated state of the carboxylic acid and its interaction with the Ca²⁺ ion. |

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating pyruvic acid calcium salt from other components in a mixture and for its precise quantification. esogu.edu.tr These methods rely on the differential partitioning of analytes between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of chemical compounds. esogu.edu.tr It is the standard method for the assay of the pyruvate component in this compound.

Detailed Research Findings: Regulatory guidelines, such as those from the Therapeutic Goods Administration (TGA), specify HPLC as the required method for determining the pyruvate content in calcium pyruvate raw material. tga.gov.au The acceptance criterion for the pyruvate assay is typically in the range of 79.7–82.9% w/w on an anhydrous basis. tga.gov.au HPLC methods for pyruvate quantification are validated for linearity, accuracy, precision, and sensitivity. nih.govmdpi.com For instance, a comparative study demonstrated that an HPLC method for blood pyruvate had a limit of detection (LOD) of 1 µmol/L and a limit of quantification (LOQ) of 5 µmol/L, with a mean recovery of 99%. nih.gov Another HPLC-tandem mass spectrometry (HPLC-MS/MS) method reported a linear range for pyruvate between 0.012 and 0.227 mM with high accuracy and precision. mdpi.com These findings underscore the reliability and sensitivity of HPLC for the accurate quantification of pyruvate.

Table 4: Performance Characteristics of HPLC Methods for Pyruvate Quantification

| Parameter | Reported Value/Range | Source |

|---|---|---|

| Linearity Range | 0 to 500 µmol/L | nih.gov |

| Limit of Detection (LOD) | 1 µmol/L | nih.gov |

| Limit of Quantification (LOQ) | 5 µmol/L | nih.gov |

| Mean Recovery | 99% | nih.gov |

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. It is particularly well-suited for the analysis of small, charged molecules like pyruvate in complex biological or chemical samples.

Detailed Research Findings: CE methods have been successfully developed for the determination of pyruvic acid, often alongside other key metabolites like lactic acid. nih.govnih.gov One method utilized a fused-silica capillary with a modified inner wall, a background electrolyte (BGE) of 10 mM MES/lithium hydroxide (B78521) at pH 6.50, and a separation voltage of -24 kV. nih.gov This system achieved impressive limits of detection for pyruvate (0.03 µM) and lactate (B86563) (0.02 µM) using contactless conductivity detection, requiring only a 2 µL sample volume. nih.gov Another CE method, employing amperometric detection, was based on the reaction of pyruvic acid with hydroxylamine (B1172632) and achieved a detection limit of 3.88 x 10⁻⁷ mol/L. nih.gov These examples illustrate the high sensitivity and low sample consumption of CE, making it an excellent technique for multi-analyte detection in matrices where sample volume is limited. nih.gov

Table 5: Operational Parameters for a Capillary Electrophoresis (CE) Method for Pyruvate Detection

| Parameter | Specification | Source |

|---|---|---|

| Capillary | Fused-silica, 64.0 cm length, 50 µm inner diameter | nih.gov |

| Background Electrolyte (BGE) | 10 mM MES/Lithium Hydroxide, pH 6.50 | nih.gov |

| Injection | 50 mbar for 18 s | nih.gov |

| Separation Voltage | -24 kV | nih.gov |

| Temperature | 15°C | nih.gov |

| Detection Method | Contactless Conductivity Detection | nih.gov |

Structural Elucidation Techniques

Single-Crystal X-ray Diffraction for Crystal Structure Analysis

While patents describing the synthesis of this compound mention the formation of various hydrates, such as the monohydrate and trihydrate, specific crystallographic data from single-crystal X-ray diffraction studies are not extensively reported in publicly available literature. google.comgoogle.com The application of SC-XRD would be the definitive method to elucidate the crystal structures of these different hydrated forms. Such an analysis would reveal how water molecules are incorporated into the crystal lattice and how they interact with the calcium cation and pyruvate anions through hydrogen bonding.

A hypothetical SC-XRD analysis of a calcium pyruvate monohydrate crystal would yield precise data on its crystal system, space group, and unit cell dimensions. This information is crucial for understanding the material's fundamental physical properties.

Table 1: Illustrative Crystallographic Data Obtainable from SC-XRD Analysis

| Parameter | Description | Example Data |

|---|---|---|

| Chemical Formula | The elemental composition of the unit cell. | C₆H₆CaO₆·H₂O |

| Formula Weight | The mass of one mole of the compound. | 232.21 g/mol |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | a = 8.5 Å, b = 10.2 Å, c = 9.8 Å α = 90°, β = 95°, γ = 90° |

| Volume (V) | The volume of the unit cell. | 845.5 ų |

| Z | The number of formula units per unit cell. | 4 |

Physicochemical Characterization Techniques in Solution

Light Scattering for Dynamic Behavior and Aggregate Size Determination

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles and macromolecules in solution. nih.govijs.si The method works by illuminating a sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. ijs.si These fluctuations are caused by the Brownian motion of the particles; smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, resulting in slower fluctuations. nih.gov Analysis of these fluctuations yields the translational diffusion coefficient (D), which can be related to the hydrodynamic radius (Rₕ) of the particles via the Stokes-Einstein equation. nih.govjchemrev.com

While no specific studies applying DLS to this compound solutions are prominently available, this technique would be highly valuable for investigating its behavior in aqueous environments. DLS could be employed to determine if calcium pyruvate exists as discrete ions or forms aggregates in solution under various conditions of concentration, pH, and ionic strength. The presence of aggregates would be indicated by the detection of particles with a specific hydrodynamic radius. The polydispersity index (PDI), another parameter obtained from DLS, would provide information on the heterogeneity of the particle sizes in the solution. emeraldcloudlab.com

Table 2: Hypothetical DLS Data for this compound Solution Analysis

| Parameter | Description | Hypothetical Result |

|---|---|---|

| Hydrodynamic Radius (Rₕ) | The radius of a hypothetical hard sphere that diffuses at the same rate as the particle being measured. nih.gov | 50 nm |

| Polydispersity Index (PDI) | A measure of the broadness of the size distribution. Values < 0.1 indicate a highly monodisperse sample. | 0.25 |

| Diffusion Coefficient (D) | A measure of the rate of Brownian motion of the particles. nih.gov | 4.3 x 10⁻⁸ cm²/s |

| Scattering Intensity | The total intensity of light scattered by the particles, which relates to their size and concentration. | 250 kcps (kilo counts per second) |

Rheology Measurements for Solution Viscoelastic Properties

Rheology is the study of the flow and deformation of matter, providing critical information about the viscosity and viscoelastic properties of fluids and semi-solids. Rheological measurements can characterize how a solution of this compound behaves under applied stress or strain. This is particularly relevant for understanding its properties in concentrated solutions or formulations. Key parameters measured include viscosity (resistance to flow) as a function of shear rate, and the storage (G') and loss (G'') moduli, which describe the elastic and viscous components of a material's response, respectively.

Although specific rheological data for this compound solutions are not readily found in the literature, the techniques are well-established for other calcium-containing systems. researchgate.netmdpi.com For a calcium pyruvate solution, rheological studies could determine if it behaves as a simple Newtonian fluid (where viscosity is independent of shear rate) or exhibits more complex non-Newtonian behavior like shear-thinning (viscosity decreases with increasing shear rate). mdpi.com Oscillatory measurements would reveal if the solution possesses any gel-like, elastic properties, which could be relevant if aggregation or complex network formation occurs.

Table 3: Illustrative Rheological Parameters for a this compound Solution

| Parameter | Description | Hypothetical Finding |

|---|---|---|

| Zero-Shear Viscosity (η₀) | The viscosity of the fluid at a very low shear rate, representing the material at rest. | 1.5 mPa·s |

| Flow Behavior Index (n) | An indicator of non-Newtonian behavior from the power-law model. n=1 for Newtonian, n<1 for shear-thinning. | 0.95 (Slightly shear-thinning) |

| Storage Modulus (G') | A measure of the elastic response of the material (energy stored). | 0.01 Pa |

| Loss Modulus (G'') | A measure of the viscous response of the material (energy dissipated as heat). | 0.15 Pa |

| Tan(δ) (G''/G') | The ratio of loss to storage modulus, indicating whether a material is more liquid-like (tan(δ) > 1) or solid-like (tan(δ) < 1). | 15 (Predominantly liquid-like) |

In Vitro Experimental Models for Biochemical Pathway Investigations

Cell Culture Systems for Metabolic and Oxidative Stress Studies

In vitro cell culture systems are indispensable tools for investigating the biochemical effects of compounds like this compound at the cellular level. These models allow for controlled studies on metabolic pathways and cellular responses to stressors.

Metabolic Pathway Investigations Studies using the human hepatoma cell line HepG2 have provided insights into how extracellular pyruvate affects cellular metabolism. In one investigation, the addition of pyruvate to the culture medium enhanced glucose consumption. researchgate.net It also decreased the conversion ratio of glucose and pyruvate to extracellular lactate from approximately 1.0 to 0.7, suggesting a metabolic shift from purely anaerobic glycolysis to a more aerobic process. researchgate.net This was accompanied by an increase in intracellular triglyceride accumulation and stimulated mitochondrial activity, evidenced by higher ATP content and oxygen consumption. researchgate.net The concentration of pyruvate in culture media is a critical factor, as concentrations significantly exceeding physiological levels (0.05–0.1 mM in blood plasma) can alter metabolic pathways, such as glutaminolysis. nih.gov

Oxidative Stress Studies The protective effects of pyruvate against oxidative stress have been extensively studied in various cell culture models. In the human neuroblastoma cell line SK-N-SH, pyruvate demonstrated significant protection against cytotoxicity induced by hydrogen peroxide (H₂O₂). nih.govnih.gov Co-treatment with pyruvate at concentrations of 1 mM or higher completely blocked H₂O₂-induced cell death. nih.govresearchgate.net The protective mechanism involves pyruvate acting as a scavenger of reactive oxygen species (ROS), thereby attenuating H₂O₂-induced ROS formation. nih.govnih.gov Furthermore, pyruvate was shown to suppress superoxide (B77818) production by mitochondria and prevent the oxidative stress-induced collapse of the mitochondrial membrane potential, indicating that mitochondria are key targets of its protective actions. nih.govnih.gov

However, the protective role of pyruvate can be context-dependent. In HepG2 cells depleted of the antioxidant glutathione (B108866) (GSH), the addition of pyruvate paradoxically led to a loss of cell viability. nih.gov This suggests that the antioxidant capacity of pyruvate is reliant on a functional GSH pool, particularly within the mitochondria. In the absence of sufficient GSH, pyruvate may enhance electron flow in the respiratory chain, leading to increased ROS production and mitochondrial damage. nih.gov

Table 4: Summary of Research Findings from In Vitro Cell Culture Studies

| Cell Line | Experimental Model/Stressor | Key Findings on Pyruvate's Effect | Reference |

|---|---|---|---|

| HepG2 (Human Hepatoma) | Standard Culture Conditions | Enhanced glucose consumption; shifted glycolysis to a more aerobic state; decreased lactate conversion ratio; increased mitochondrial activity and ATP content. | researchgate.net |

| SK-N-SH (Human Neuroblastoma) | Hydrogen Peroxide (H₂O₂) Induced Oxidative Stress | Dose-dependently attenuated cell death; scavenged ROS; suppressed mitochondrial superoxide production; maintained mitochondrial membrane potential. | nih.govnih.gov |

| HepG2 (Human Hepatoma) | Glutathione (GSH) Depletion (via L-buthionine sulfoximine) | Caused loss of cell viability and mitochondrial damage, indicating the protective effect of pyruvate is dependent on the presence of GSH. | nih.gov |

| SH-SY5Y (Human Neuroblastoma) | Oxidative Stress | Promotes resistance to oxidative stress through mild ROS signaling, which activates antioxidant defenses and pro-survival pathways. | researchgate.net |

Enzymatic Assays for Pyruvate-Specific Enzyme Activity using this compound

Enzymatic assays are fundamental tools for studying the activity of specific enzymes that metabolize pyruvate. One of the most prominent enzymes in pyruvate metabolism is lactate dehydrogenase (LDH), which catalyzes the reversible conversion of pyruvate to lactate. The activity of LDH is typically determined by spectrophotometrically monitoring the change in absorbance of NADH at 340 nm, which is consumed or produced during the reaction. While many studies on LDH kinetics utilize pyruvate without specifying its salt form or use sodium pyruvate, research specifically detailing the use of this compound as a substrate is less common in publicly available literature.

The general principle of the lactate dehydrogenase assay involves the following reaction:

Pyruvate + NADH + H⁺ ⇌ Lactate + NAD⁺

The rate of decrease in NADH absorbance is directly proportional to the LDH activity when the reaction proceeds in the direction of lactate formation (pyruvate reduction). Conversely, an increase in NADH absorbance indicates LDH activity in the direction of pyruvate formation (lactate oxidation).

Influence of Pyruvate Concentration on LDH Activity

A well-documented characteristic of lactate dehydrogenase is substrate inhibition at high concentrations of pyruvate. This phenomenon occurs due to the formation of a non-productive ternary complex between the enzyme, NAD⁺, and pyruvate. This complex effectively sequesters the enzyme, leading to a decrease in its catalytic activity. While this is a general characteristic of the enzyme's interaction with the pyruvate molecule, the specific kinetic parameters can be influenced by the components of the reaction mixture, including the cation present.

One study investigated the kinetic properties of different LDH isoenzymes from the plateau pika, which provided Michaelis constants (Km) for pyruvate for LDH-A₄, LDH-B₄, and LDH-C₄ as 0.260, 0.172, and 0.052 mmol/L, respectively mdpi.comnih.gov. Although the specific salt of pyruvate was not mentioned, this data illustrates the range of affinities LDH isoenzymes have for pyruvate.

| LDH Isoenzyme | Km for Pyruvate (mmol/L) |

|---|---|

| LDH-A₄ | 0.260 |

| LDH-B₄ | 0.172 |

| LDH-C₄ | 0.052 |

Kinetic parameters of lactate dehydrogenase isoenzymes for pyruvate. Data from a study on plateau pika LDH illustrates the varying affinity of different isoenzymes for the substrate mdpi.comnih.gov.

Role of Calcium in Pyruvate-Metabolizing Enzyme Activity

Calcium ions themselves can play a regulatory role in the activity of certain enzymes involved in pyruvate metabolism. For instance, calcium is known to activate the pyruvate dehydrogenase complex, which channels pyruvate into the citric acid cycle wikipedia.org. Furthermore, studies on pyruvate kinase, another key enzyme in glycolysis that produces pyruvate, have shown that Ca²⁺ ions can have a biphasic effect. At low concentrations of the substrate phosphoenolpyruvate (B93156) (PEP), calcium acts as an activator of pyruvate kinase, while at higher PEP concentrations, it behaves as an inhibitor nih.gov. This dual role of calcium highlights the complexity of the regulatory mechanisms in pyruvate metabolism.

A study on the effects of calcium pyruvate supplementation in conjunction with exercise training in women showed a trend towards lower lactate dehydrogenase levels in the pyruvate group compared to the placebo group, although the results were not statistically significant wayne.edu. This finding suggests a potential in-vivo influence of calcium pyruvate on LDH activity, though the direct mechanism was not elucidated in the study.

| Group | Percent Change in Lactate Dehydrogenase | P-value |

|---|---|---|

| Calcium Pyruvate | -9 ± 4% | 0.06 |

| Placebo | 4 ± 5% |

Changes in serum lactate dehydrogenase levels after 30 days of supplementation with calcium pyruvate or placebo during a supervised exercise program. The data suggests a trend towards a decrease in LDH levels with calcium pyruvate supplementation wayne.edu.

While detailed kinetic studies and comprehensive data tables from research focusing exclusively on this compound as a substrate in enzymatic assays are not widely available in the reviewed literature, the existing knowledge on pyruvate metabolism and the influence of calcium on key enzymes provides a basis for understanding its potential role. Further research is warranted to specifically delineate the kinetic parameters of enzymes like lactate dehydrogenase when utilizing this compound as the substrate.

Theoretical and Computational Approaches in Pyruvic Acid Calcium Salt Research

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure, bonding, and spectroscopic properties of calcium pyruvate (B1213749). These methods solve approximations of the Schrödinger equation to determine the energy and wavefunction of the molecule.

The anionic form of pyruvic acid, the pyruvate anion, is a key component of the calcium salt. Understanding its behavior upon electronic excitation is crucial for fields like atmospheric chemistry, where it may undergo photochemical reactions. bris.ac.uk Computational studies have been conducted to determine the vertical excitation and detachment energies of the isolated pyruvate anion.

Researchers have used methods like the nuclear ensemble approach (NEA) combined with density functional theory (DFT), specifically (U)DFT/ωB97X-D/aug-cc-pVDZ, to calculate the photoelectron spectra of the pyruvate anion. nih.govresearchgate.net These calculations show excellent agreement with experimental spectra, helping to assign photochemical pathways. nih.gov The calculations suggest that upon photoexcitation by UVA light, the pyruvate anion can lead to the formation of products such as CO2, CO, and the methide anion (CH3−). bris.ac.uk

The vertical detachment energy, which is the energy required to remove an electron from the anion without changing the molecular geometry, has been a focus of these studies. The calculated photoelectron spectrum for the pyruvate anion has a maximum that corresponds to the experimental vertical detachment energy of 3.8 ± 0.1 eV. nih.gov High-level ab initio methods, such as (U)CCSD(T)-F12, have been used to obtain electron binding energies that are in excellent agreement with DFT calculations, reinforcing the accuracy of the theoretical models. nih.gov

| Property | Computational Method | Calculated Value (eV) | Reference |

|---|---|---|---|

| Vertical Detachment Energy | Experimental | 3.8 ± 0.1 | nih.gov |

| Electron Binding Energy | (U)DFT/ωB97X-D/aug-cc-pVDZ | Matches Experimental Spectrum | nih.gov |

| Electron Binding Energy | (U)CCSD(T)-F12 | Excellent agreement with DFT | nih.gov |

Molecular Orbital (MO) theory is fundamental to describing the bonding in pyruvic acid calcium salt. youtube.comyoutube.com The formation of the salt can be viewed as a Lewis acid-base reaction, where the calcium cation (Ca²⁺) acts as a Lewis acid (electron pair acceptor) and the two pyruvate anions act as Lewis bases (electron pair donors). libretexts.org

According to MO theory, this interaction involves the highest occupied molecular orbital (HOMO) of the Lewis base and the lowest unoccupied molecular orbital (LUMO) of the Lewis acid. libretexts.org In the case of calcium pyruvate, the HOMOs of the pyruvate anions, which are localized on the carboxylate groups, donate electron density to the empty orbitals of the Ca²⁺ ion, which act as the LUMO. This overlap of orbitals leads to the formation of dative covalent bonds between the oxygen atoms of the pyruvate and the calcium ion. The degree of covalent character in these bonds is determined by the energy difference between the interacting orbitals; a smaller energy gap results in a stronger, more covalent interaction. libretexts.org

Molecular Dynamics Simulations and Computational Modeling

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. escholarship.org For this compound, MD simulations can provide detailed information about its structure, dynamics, and interactions with its environment, particularly in aqueous solutions.

MD simulations can be used to investigate the coordination of the calcium ion with the pyruvate anions and surrounding water molecules. mdpi.com By simulating the system over time, researchers can determine the preferred coordination number of the Ca²⁺ ion and the geometry of the resulting complex. Studies on similar systems, such as calcium(II) binding to hyaluronate, show that Ca²⁺ favors coordination numbers of 6 or 8, forming complexes with carboxylate and N-acetyl groups. mdpi.com In calcium pyruvate, simulations would reveal the precise bond distances and angles between the Ca²⁺ ion and the oxygen atoms of the pyruvate's carboxylate and ketone groups.

Furthermore, these simulations can elucidate the structure of the hydration shell around the calcium pyruvate molecule. They can reveal the number of water molecules in the first and second hydration shells and their average residence time. Hydrogen bonding plays a critical role in the solvation process, and MD simulations can map the network of hydrogen bonds between the pyruvate anions, the calcium ion, and the surrounding water molecules. rsc.org

To accurately model these systems, specialized force fields are often developed. For instance, reactive force fields (ReaxFF) can be parameterized using data from quantum chemical calculations to study the hydration of calcium-containing species. researchgate.net These force fields allow for the simulation of larger systems and longer timescales than are feasible with purely quantum mechanical methods. Such models can be used to calculate the thermodynamics of calcium ion hydration and its interaction with organic anions, providing a comprehensive picture of the stability and behavior of calcium pyruvate in solution. nih.govresearchgate.net

Reaction Mechanism Modeling

Computational modeling is a key tool for elucidating the mechanisms of chemical reactions involving pyruvate. By mapping the potential energy surface of a reaction, theorists can identify transition states, intermediates, and reaction products, providing a detailed understanding of the reaction pathway.

For pyruvic acid, computational studies have explored various reaction mechanisms, including its condensation and photodissociation. nih.govrsc.org For example, research on the condensation reaction of pyruvic acid in aqueous microdroplets has shown that it can yield products like zymonic acid. nih.gov Modeling this reaction helps to understand the role of the environment, such as the air-water interface, in accelerating reaction rates. nih.gov

Similarly, the photodissociation mechanisms of pyruvic acid have been investigated computationally. These studies support a decarboxylation mechanism following excitation, leading to products such as methylhydroxycarbene and carbon dioxide. rsc.org In a biological context, the enzymatic reactions involving pyruvate, such as its carboxylation by pyruvate carboxylase, are also studied through computational models to understand the role of the enzyme's active site in catalyzing the reaction. nih.gov These theoretical approaches could be extended to model reactions of this compound, predicting its stability and reactivity under various conditions.

Prediction of Pyruvic Acid Reactivity in Solution

Computational studies have been instrumental in predicting the reactivity of pyruvic acid in various environments, particularly in the gas phase and aqueous solutions. Quantum chemistry and transition state theory are primary methods used to elucidate reaction pathways and determine rate coefficients.

Ab initio quantum chemistry studies have examined the gas-phase reactions of pyruvic acid with atmospherically important radicals like hydroxyl (OH) and hydroperoxyl (HO₂). acs.orgnih.govnsf.gov For the reaction with OH radicals, theoretical calculations have identified four primary pathways: two involving hydrogen-atom abstraction and two involving OH addition. nih.gov The conformational structure of pyruvic acid was found to significantly influence the reaction, with the trans-cis conformer favoring H-atom abstraction from the methyl group, while the trans-trans conformer reacts primarily through H-atom abstraction from the acidic site. nih.gov

Similarly, investigations into the reaction with HO₂ radicals identified six potential pathways. acs.orgnsf.gov While hydrogen abstraction reactions to form hydrogen peroxide were found to have high energy barriers, a multi-step pathway involving a peroxy-radical intermediate, which leads to the formation of acetic acid, an OH radical, and carbon dioxide, was identified as the most significant consumption pathway for pyruvic acid in this context. acs.orgnsf.gov

Computational models also explore the role of water in pyruvic acid's reactivity. The interaction between pyruvic acid and water can influence its conformational structure and subsequent reaction pathways. aip.orgaip.org Theoretical studies have shown that water can affect the degradation processes of pyruvic acid in aqueous aerosols. aip.org Molecular dynamics (MD) simulations are employed to study the behavior of pyruvic acid in aqueous solutions, providing insights into hydration processes and the formation of hydrogen-bonded complexes. nih.govresearchgate.nettu-darmstadt.de These simulations help in understanding how the solvent environment modulates the acid's reactivity.

Table 1: Predicted Reaction Pathways of Pyruvic Acid with Radicals in the Gas Phase This table summarizes key reaction pathways for pyruvic acid with OH and HO₂ radicals as predicted by computational studies.

| Reactant Radical | Predicted Pathway | Key Products | Significance |

|---|---|---|---|

| OH | H-atom abstraction (methyl) | H₂O, CH₂(CO)COOH | Dependent on pyruvic acid conformer nih.gov |

| OH | H-atom abstraction (acid) | H₂O, CH₃CO + CO₂ | Dependent on pyruvic acid conformer nih.gov |

| HO₂ | H-atom abstraction | H₂O₂ | High energy barrier acs.orgnsf.gov |

| HO₂ | Multistep peroxy-radical | CH₃COOH, OH, CO₂ | Significant consumption pathway acs.orgnsf.gov |

Modeling of Condensation and Cyclization Reactions in Aqueous Environments

A significant area of computational research has focused on the self-condensation of pyruvic acid in aqueous environments, a reaction that is notably slow in bulk solution but accelerated at the air-water interface, particularly in microdroplets. nih.govrsc.orgnih.govacs.org This reaction leads to the formation of zymonic acid through an initial aldol (B89426) addition followed by cyclization. nih.gov

Kinetic modeling has been crucial in understanding the complex reaction dynamics observed experimentally. nih.govrsc.orgresearchgate.net Researchers have developed diffusion-reaction-partitioning models to simulate the sigmoidal reaction kinetics observed in microdroplets. nih.govrsc.org These models account for several coupled processes:

Diffusion: Movement of pyruvic acid and other species within the droplet.

Interfacial Reactions: The condensation reaction occurring at the air-water interface. nih.govacs.orgacs.org

Gas-Phase Partitioning: The evaporation of pyruvic acid and water from the droplet. nih.govrsc.org

These models successfully predict the changes in droplet size and composition under varying conditions of relative humidity and temperature. nih.govrsc.orgresearchgate.net A key finding from these modeling efforts is the inclusion of an autocatalytic step, where the product, zymonic acid, catalyzes the interfacial condensation reaction, which is necessary to accurately reproduce the experimental data. nih.govrsc.org